N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Mode of Action
It is likely that it interacts with its target(s) in a way that alters their function, leading to changes in cellular processes
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common approach is the reaction of 2-amino-5,8-dimethoxy-[1,2,4]triazolopyrimidine with a suitable benzenesulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and in an aprotic solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of electron-rich aromatic rings makes it susceptible to electrophilic aromatic substitution reactions.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced sulfonamide derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Penoxsulam: A herbicidal compound with a similar triazolopyrimidine core.
N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamide: Another compound with herbicidal properties.
Uniqueness: N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide stands out due to its specific substitution pattern and the presence of fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties.
This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
219713-41-4 |
---|---|
Molecular Formula |
C14H11F4N5O4S |
Molecular Weight |
421.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.